碲化镍

描述

Synthesis Analysis

Nickel telluride can be synthesized using various methods, including chemical vapor deposition, solvothermal synthesis, and green synthesis approaches. Recent advances emphasize eco-friendly synthesis routes, as highlighted in studies focusing on the green synthesis of nickel and nickel oxide nanoparticles. Green synthesis methods utilize biological systems for the reduction of nickel ions to nanoparticles and are preferred due to their eco-friendliness, cost-effectiveness, and potential for large-scale production (Din & Rani, 2016).

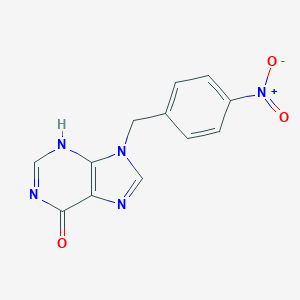

Molecular Structure Analysis

The molecular structure of nickel telluride includes nickel (Ni) and tellurium (Te) atoms arranged in a specific crystalline lattice. Studies have shown that the synthesis method can influence the structural properties of nickel telluride nanoparticles, including size, morphology, and crystallinity. The comparison of green synthesis and chemical synthesis methods has indicated that green methods can significantly affect the structural properties of the nanoparticles, leading to differences in their biological behavior and applications (Sana et al., 2021).

科学研究应用

高性能电极材料

碲化镍已被认定为一种很有前途的高性能电极材料,因为它具有强烈的金属特性以及独特的物理和化学优点。它在电极材料中的应用非常重要,特别是在二维(2D)金属碲化物的背景下。这些材料用于电容器、锂/钠离子电池的负极材料、电催化和锂硫电池。碲化镍中碲的固有电导率使得更多的电解质离子能够进入并提高了扩散动力学,从而增强了储能反应并提供了储能装置的高倍率性能 .

机械化学合成

机械化学方法是一种无溶剂合成碲化镍的方法。该方法涉及在氮气气氛下,在不锈钢容器中研磨元素前驱体。合成的碲化镍,如 NiTe、NiTe2 和 Ni2Te3,表现出有趣的特性,如室温下的铁磁行为和不同的带隙能量。此过程简单且成功,避免了使用溶剂、有毒前驱体以及耗能的反应条件 .

电池储能

碲化镍合金,如金属 NiTe,是电池的理想电极材料,因为它们具有增强的导电性和快速的电子传输。这些特性显著降低了电池运行过程中的动力学势垒,这对储能至关重要。碲化镍在可充电电池中的应用,特别是碲化镍/铝电池,已显示出高容量和稳定性 .

双功能电催化

碲化镍是一种双功能电催化剂,可用于在碱性介质中高效地进行水分解。它已被研究用于其在析氧反应 (OER) 电催化中的潜力。碲化镍在该领域的应用比较新颖,它扩展了过渡金属硫属化物基电催化剂的家族 .

作用机制

Target of Action

Nickel telluride (Ni3Te2) primarily targets the process of water electrolysis, a promising route towards sustainable energy generation from renewable sources . It acts as a bifunctional electrocatalyst for efficient water splitting in an alkaline medium .

Mode of Action

Ni3Te2 interacts with its targets by enhancing the catalytic activity. This enhancement is achieved by increasing the covalency around the transition metal center . The catalyst activation step (Ni2+ → Ni3+ oxidation) occurs at a lower applied potential as the electronegativity of the anion decreases . From DFT calculations, it has been shown that the hydroxyl attachment energy is more favorable on the Ni3Te2 surface compared to the Ni-oxide .

Biochemical Pathways

The primary biochemical pathway affected by Ni3Te2 is the water electrolysis process. Ni3Te2 acts as a catalyst in this process, enhancing the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) activities . The enhanced catalytic activity of Ni3Te2 leads to efficient water splitting with a cell voltage of 1.66 V at 10 mA cm−2 .

Pharmacokinetics

Its stability and resistance to corrosion, degradation, or compositional change during the oer for an extended period of time in an alkaline medium have been confirmed .

Result of Action

The result of Ni3Te2’s action is the efficient splitting of water into hydrogen and oxygen gases. This is achieved through the enhanced catalytic activity of Ni3Te2, which exhibits very low onset potential and overpotential at 10 mA cm−2 (180 mV) . This is the lowest in the series of chalcogenides with similar stoichiometry, Ni3E2 (E = S, Se, Te) as well as Ni-oxides .

Action Environment

The action of Ni3Te2 is influenced by the environmental conditions. It has been shown to be highly effective in an alkaline medium . The operational stability of the Ni3Te2 electrocatalyst surface during the OER for an extended period of time in an alkaline medium was confirmed . .

安全和危害

未来方向

Nickel telluride has potential for future applications in the field of renewable energy conversion. It has been used as an Fe-doped nickel telluride–nickel phosphide composite (Fe-NiTe–Ni12P5) in situ grown on a nickel foam (NF) substrate for efficient water oxidation . The development of high entropy metal chalcogenides, including nickel telluride, is also a promising future direction .

属性

IUPAC Name |

tellanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEUSMKUOOTUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiTe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014286 | |

| Record name | Nickel telluride (NiTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray granules; [MSDSonline] | |

| Record name | Nickel telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12142-88-0, 24270-51-7 | |

| Record name | Nickel telluride (NiTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12142-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imgreite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel telluride (NiTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel telluride (NiTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of nickel telluride?

A1: Nickel telluride can exist in various stoichiometries, with the most common being NiTe, NiTe2, and Ni3Te2. The molecular weights for these compounds are:

Q2: How is the structure of nickel telluride typically characterized?

A2: Common characterization techniques include:

- Powder X-ray diffraction (pXRD): Used to determine the crystal structure and phase purity. [, ]

- Scanning electron microscopy (SEM): Provides information about the morphology and size of the particles or films. [, ]

- Transmission electron microscopy (TEM): Offers higher resolution imaging for detailed structural analysis, especially for nanosized materials. []

- Energy-dispersive X-ray spectroscopy (EDX): Confirms the elemental composition and stoichiometry. []

Q3: What is the crystal structure of nickel telluride?

A3: Nickel telluride exhibits various crystal structures depending on its stoichiometry and synthesis conditions. For instance, NiTe2 commonly adopts a hexagonal structure [], while Ni3Te2 crystallizes in a rhombohedral structure. []

Q4: What are the optical properties of nickel telluride?

A4: Nickel telluride thin films typically exhibit strong absorbance in the UV region and high reflectance. [] Transmittance increases with increasing wavelength. The band gap energy of nickel telluride varies with stoichiometry and doping. For example, NiTe has a band gap of 3.59 eV, while molybdenum-doped nickel telluride shows a narrower band gap between 1.50-1.55 eV. [, ]

Q5: How does the addition of dopants affect the properties of nickel telluride?

A5: Dopants can significantly modify the structural, optical, and electrical properties of nickel telluride. For example, molybdenum doping enhances the absorbance, transmittance, and reflectance of nickel telluride thin films. It also leads to a decrease in the band gap energy, making it more suitable for applications like solar cells. []

Q6: What are the potential applications of nickel telluride in energy storage?

A6: Nickel telluride has shown promise as an electrode material for rechargeable batteries, particularly aluminum-ion batteries (AIBs). [] Its metallic properties and high electrical conductivity contribute to efficient charge transfer and improved battery performance.

Q7: What are the catalytic properties of nickel telluride?

A7: Nickel telluride has emerged as a promising electrocatalyst for various reactions, including:

- Hydrogen evolution reaction (HER): NiTe2 nanowires have demonstrated exceptional HER activity, even outperforming commercial platinum/carbon (Pt/C) catalysts in extreme pH conditions. []

- Oxygen evolution reaction (OER): Nickel telluride has also shown promising activity for OER, particularly when doped with iron or combined with nickel phosphide. [, ]

- Electrochemical nitrogen reduction reaction (NRR): Engineering the surface atomic architecture of NiTe nanocrystals has led to enhanced NRR performance, offering a potential route for sustainable ammonia synthesis. []

Q8: What factors contribute to the enhanced catalytic activity of nickel telluride?

A8: Several factors contribute to the improved catalytic activity of nickel telluride:

- Electronic structure: The metallic nature of nickel telluride facilitates electron transfer, crucial for electrocatalytic reactions. []

- Surface morphology and facets: Engineering the surface morphology, such as creating nanowires or exposing specific crystal facets, can significantly impact catalytic activity. [, ]

- Doping and heterojunction formation: Introducing dopants or forming heterojunctions with other materials can modify the electronic structure and create synergistic effects that boost catalytic performance. [, , ]

Q9: How has computational chemistry been employed in nickel telluride research?

A9: Computational methods like density functional theory (DFT) are crucial for understanding and predicting the properties of nickel telluride. DFT calculations have been used to:

- Investigate the electronic structure and band gap energy. []

- Study the adsorption energies of reaction intermediates on the catalyst surface, providing insights into reaction mechanisms and catalytic activity. [, ]

- Explore the effects of doping and heterojunction formation on electronic properties and catalytic performance. [, ]

Q10: What are the known toxicological effects of nickel telluride?

A10: Studies have shown that some nickel compounds, including nickel telluride (NiTe), exhibit carcinogenicity in animal models. [, ] Research indicates a correlation between the carcinogenic potential of nickel compounds and their nickel mass fraction. []

Q11: How is nickel telluride synthesized?

A11: Various synthesis methods have been reported for nickel telluride, including:

- Electrochemical deposition: A versatile technique for depositing thin films of nickel telluride with controlled thickness and morphology. [, , ]

- Hydrothermal synthesis: This method allows for the preparation of nanostructured nickel telluride with controlled size and shape by reacting nickel and tellurium precursors in a sealed vessel at elevated temperatures and pressures. [, ]

- Mechanochemical synthesis: A solvent-free approach involving the milling of nickel and tellurium powders to produce nickel telluride. []

Q12: Are there alternative materials to nickel telluride for its various applications?

A12: Yes, depending on the specific application, alternative materials exist:

- HER catalysis: Molybdenum disulfide (MoS2) and other transition metal dichalcogenides are promising HER catalysts. []

- OER catalysis: Metal oxides like ruthenium oxide (RuO2) and iridium oxide (IrO2) are highly active OER catalysts. []

- Energy storage: Other metal chalcogenides, such as iron sulfide (FeS2) and copper sulfide (CuS), are explored for battery applications. []

Q13: What are the environmental concerns associated with nickel telluride?

A13: Nickel compounds, in general, can pose environmental risks due to their toxicity. The release of nickel telluride into the environment should be minimized, and appropriate waste management strategies are crucial. []

Q14: What is the historical context of nickel telluride research?

A14: Research on nickel telluride and related compounds has been ongoing for several decades, with early studies focusing on their synthesis, structural characterization, and basic properties. [, ] In recent years, there has been a surge in interest due to the potential applications of nickel telluride in areas such as energy storage and catalysis. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。